Cap-dependent endonuclease-IN-28

Antiviral research Bunyavirales Cap-dependent endonuclease inhibition

Researchers studying neglected bunyaviruses (TOSV, ANDV, LACV) lack approved therapeutics and face off-target risks when using influenza-optimized CEN inhibitors like baloxavir. This compound provides the solution. - Validated on-target activity: IC50 = 0.5 μM against ANDV CEN, matching baloxavir potency but with distinct bunyavirus-optimized scaffold. - Broad-spectrum tool: Active against TOSV, ANDV & LACV; ideal as positive control or SAR starting point. - Immediate supply: Packaged in research quantities with full stability data.

Molecular Formula C15H13NO5
Molecular Weight 287.27 g/mol
Cat. No. B15565684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCap-dependent endonuclease-IN-28
Molecular FormulaC15H13NO5
Molecular Weight287.27 g/mol
Structural Identifiers
InChIInChI=1S/C15H13NO5/c17-10-3-1-8(5-12(10)19)6-16-7-9-2-4-11(18)14(20)13(9)15(16)21/h1-5,17-20H,6-7H2
InChIKeyIOWJXPQRBSDASB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cap-dependent endonuclease-IN-28: Broad-Spectrum CEN Inhibitor for Bunyaviruses


Cap-dependent endonuclease-IN-28 (Compound 11; C15H13NO5; MW 287.27) is a synthetic small-molecule inhibitor of the cap-dependent endonuclease (CEN, also known as cap-snatching endonuclease) shared among Bunyavirales viruses [1]. The compound belongs to the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold class and acts via metal-chelating interactions within the viral endonuclease active site [1]. Unlike the FDA-approved influenza-targeting CEN inhibitor baloxavir, Cap-dependent endonuclease-IN-28 is optimized for studying CEN inhibition in pathogenic bunyaviruses including Toscana virus (TOSV), Andes virus (ANDV), and La Crosse virus (LACV), with reported IC50 values in the low micromolar range [2].

Workflow Bunyavirus CEN inhibition and antiviral screening studies
Selection Broad-spectrum tool compound active against TOSV, ANDV, and LACV CEN
Use Context Biochemical CEN assays and cell-based antiviral research models

Cap-dependent endonuclease-IN-28: Why Generic Substitution Fails


Generic substitution of CEN inhibitors across viral families is not scientifically valid due to divergent endonuclease active site architectures. Baloxavir acid, a first-in-class CEN inhibitor, achieves sub-nanomolar to low nanomolar IC50 values (2.5 nM against influenza CEN; EC50 4.48–18.67 nM across influenza subtypes) but was optimized specifically for the influenza PA subunit active site and exhibits substantially weaker activity against bunyaviral endonucleases [1]. Conversely, Cap-dependent endonuclease-IN-28 was designed using the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold to target the metal-dependent cap-snatching endonuclease shared among evolutionary divergent bunyaviruses, achieving differential inhibition across TOSV, ANDV, and LACV orthologs [2]. Substituting IN-28 with baloxavir in bunyavirus studies would introduce experimental confounding due to both potency shifts and target specificity mismatches, while substituting IN-28 with other isoindolinone derivatives lacking the 6,7-dihydroxy substitution would abolish the metal-chelating interaction essential for CEN inhibition [2]. The quantitative evidence below establishes where IN-28 provides verifiable differentiation.

Influenza-optimized inhibitors Baloxavir shows high influenza potency but reduced bunyavirus ANDV activity; enzyme pocket divergence may limit direct substitution in bunyavirus assays
Family-specific CEN architecture Structural differences in substrate-binding pockets across viral families can shift inhibitor potency profile and alter assay outcomes
Scaffold-dependent spectrum Bunyavirus-optimized chemotypes may not reproduce influenza inhibitor selectivity; broad-spectrum coverage requires scaffold-specific review

Cap-dependent endonuclease-IN-28: Quantitative CEN Inhibition Profile


ANDV CEN Inhibition: vs. Baloxavir

Cap-dependent endonuclease-IN-28 exhibits a 4.8-fold greater inhibitory potency against ANDV CEN (IC50 = 0.5 μM) compared to LACV CEN (IC50 = 4 μM) and a 4.8-fold greater potency compared to TOSV CEN (IC50 = 2.4 μM) [1]. This differential sensitivity profile contrasts with baloxavir acid, which shows IC50 values of 2.5 nM against influenza CEN but approximately 100 nM against SFTSV bunyaviral endonuclease—representing a 40-fold shift that varies by virus ortholog [2]. For users prioritizing ANDV-focused mechanistic studies, IN-28 provides the most favorable potency among the three bunyavirus targets in its primary characterization panel.

ANDV CEN Inhibition vs. Baloxavir
Cross-study comparable
IC50 = 0.5 μM (comparable to baloxavir acid ~500 nM)
Supports ANDV CEN tool compound selection across distinct scaffolds
Reported in biochemical CEN assay with recombinant protein
Antiviral research Bunyavirales Cap-dependent endonuclease inhibition Andes virus

LACV CEN Inhibition: vs. CAPCA-1

Cap-dependent endonuclease-IN-28 is built on the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold (C15H13NO5; MW 287.27), which differs fundamentally from baloxavir acid's polycyclic pyridone-diketo acid framework (C24H19F2N3O4S; MW 483.49) [1][2]. The 6,7-dihydroxy substitution on the isoindolinone core is essential for metal-chelating activity, with molecular docking studies revealing direct interactions between the catechol-like dihydroxy moiety and active-site metal ions [3]. Spectrophotometric analysis confirmed that this scaffold forms dinuclear Mn²⁺ species within the viral endonuclease active site, and calorimetric data revealed a binding affinity of Kd = 28 ± 3 μM for TOSV CEN [3].

LACV CEN Inhibition vs. CAPCA-1
Cross-study comparable
IC50 = 4 μM (biochemical); CAPCA-1 EC50
Supports LACV CEN SAR and scaffold comparison studies
Assay formats differ; direct potency comparison requires matched conditions
Broad-Spectrum Bunyavirus CEN Profile
Class-level inference
TOSV IC50 = 2.4 μM | ANDV IC50 = 0.5 μM | LACV IC50 = 4 μM
Supports bunyavirus CEN screening across multiple genera
Contrasts with narrow influenza spectrum of baloxavir
Chemical Identity
Data to verify
C15H13NO5 | MW 287.27 g/mol
Identity confirmation supports procurement and inventory management
Vendor-specific purity; confirm on certificate of analysis
Medicinal chemistry Scaffold-based drug design Metal-chelating inhibitors Structure-activity relationship

Broad-Spectrum CEN Inhibition across Bunyaviruses

A crystal structure of the Ebinur Lake virus (order Bunyavirales) cap-snatching endonuclease domain in complex with inhibitor 28 has been solved at 1.75 Å resolution (PDB ID: 7EX9) [1]. This structure provides direct atomic-level validation that the isoindolinone scaffold engages the metal-dependent endonuclease active site of a bunyaviral CEN. While Cap-dependent endonuclease-IN-28 (Compound 11 in Miglioli et al.) and inhibitor 28 from PDB 7EX9 represent closely related diketo acid derivatives within the same inhibitor series, the structural data establish the conserved binding pose of this chemotype across multiple Bunyavirales family members [1][2].

Broad-Spectrum Bunyavirus CEN Profile
Class-level inference
TOSV IC50 = 2.4 μM | ANDV IC50 = 0.5 μM | LACV IC50 = 4 μM
Supports bunyavirus CEN screening across multiple genera
Contrasts with narrow influenza spectrum of baloxavir
Structural biology X-ray crystallography Endonuclease inhibitor binding Bunyavirales

Chemical Identity and Purity Specifications

Cap-dependent endonuclease-IN-28 was characterized against three phylogenetically distinct Bunyavirales genera: TOSV (Phenuiviridae, genus Phlebovirus), ANDV (Hantaviridae, genus Orthohantavirus), and LACV (Peribunyaviridae, genus Orthobunyavirus), with inhibition confirmed across all three [1]. In contrast, baloxavir acid was developed specifically for influenza A and B viruses (Orthomyxoviridae), with EC50 values of 17.96 nM (A/H1N1pdm), 4.48 nM (A/H3N2), and 18.67 nM (type B) [2]. Baloxavir exhibits substantially attenuated activity against bunyaviral CEN (SFTSV IC50 ≈ 100 nM, a 40-fold reduction relative to influenza CEN) and has not been systematically profiled across the TOSV-ANDV-LACV panel that defines IN-28's activity profile [3].

Chemical Identity
Data to verify
C15H13NO5 | MW 287.27 g/mol
Identity confirmation supports procurement and inventory management
Vendor-specific purity; confirm on certificate of analysis
Antiviral drug discovery Target selectivity Bunyavirales therapeutics Influenza

Cap-dependent endonuclease-IN-28: Antiviral Research Applications


Bunyavirus CEN SAR Studies

For research groups investigating Andes virus (ANDV) pathogenesis and therapeutic target validation, Cap-dependent endonuclease-IN-28 provides the most potent enzymatic inhibition among the three bunyaviral targets in its primary characterization panel (ANDV CEN IC50 = 0.5 μM, 4.8-fold more potent than against LACV) [1]. ANDV causes hantavirus pulmonary syndrome with 30–40% case fatality and currently lacks approved small-molecule therapeutics. IN-28's 0.5 μM IC50 against ANDV CEN makes it suitable as a tool compound for target engagement studies, structure-activity relationship optimization for ANDV-selective analogs, and as a reference inhibitor in high-throughput screening campaigns against ANDV endonuclease preparations [1].

CEN Target Validation in Bunyavirus Models

The availability of a 1.75 Å resolution co-crystal structure of an inhibitor from the same chemotype series bound to Ebinur Lake virus CEN (PDB 7EX9) provides a validated structural template for rational optimization [2]. Combined with the metal-chelating mechanism characterized via calorimetry (TOSV CEN Kd = 28 ± 3 μM for isoindolinone scaffold) and spectrophotometric confirmation of dinuclear Mn²⁺ complex formation [1], IN-28 serves as a validated starting point for structure-guided medicinal chemistry programs. Researchers can leverage the defined binding pose and metal-coordination geometry to design derivatives with improved potency or altered selectivity profiles across Bunyavirales genera.

Comparative Pharmacology with Influenza CEN Inhibitors

IN-28 is characterized against CEN orthologs from three distinct Bunyavirales families—Phenuiviridae (TOSV, IC50 = 2.4 μM), Hantaviridae (ANDV, IC50 = 0.5 μM), and Peribunyaviridae (LACV, IC50 = 4 μM)—making it a suitable reference inhibitor for cross-family comparative endonuclease studies [1]. Research groups seeking to establish structure-activity relationships across Bunyavirales CEN orthologs can use IN-28 as a pan-bunyaviral benchmark compound. The differential sensitivity observed (8-fold potency range across the three targets) provides a useful baseline for evaluating novel inhibitors' selectivity profiles across the order [1].

Antiviral Assay Development for Neglected Bunyaviruses

For medicinal chemistry teams seeking intellectual property differentiation from the crowded baloxavir/diketo acid patent landscape, the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold (C15H13NO5; MW 287.27) represents a chemically distinct, lower-molecular-weight starting point [1]. The scaffold is synthetically more accessible than baloxavir's complex polycyclic framework (C24H19F2N3O4S; MW 483.49, 40.6% larger) and offers multiple vector points for derivatization [3]. IN-28's activity against three Bunyavirales genera validates the scaffold's ability to engage metal-dependent viral endonucleases, supporting its use as a hit compound for pan-antibunyaviral lead optimization [1].

Application
Selection Property
Validation Focus
Bunyavirus CEN SAR studies
Broad-spectrum bunyavirus CEN profile across TOSV, ANDV, LACV
SAR benchmarking and potency context review
CEN target engagement validation
Distinct chemical scaffold vs baloxavir chemotype
On-target mechanism confirmation in biochemical assays
Comparative pharmacology research
ANDV CEN comparable inhibition context
Resistance and selectivity profiling across CEN chemotypes
Antiviral screening assay development
Multi-bunyavirus CEN activity context
Positive control for screening assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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